4-Methyl-1H-imidazole-5-carboxylic acid
Overview
Description
5-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes. The presence of a carboxylic acid group at the 4-position and a methyl group at the 5-position makes this compound unique and valuable for various chemical reactions and applications.
Mechanism of Action
Target of Action
4-Methyl-1H-imidazole-5-carboxylic acid, also known as 5-Methyl-4-imidazolecarboxylic Acid or 5-methyl-1H-imidazole-4-carboxylic acid, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the five-membered ring allows for various interactions with biological targets .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . This suggests that this compound may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-1H-imidazole-5-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound can be achieved through the chlorination and carboxylation of imidazoles . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
5-Methyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid.
4,5-Imidazoledicarboxylic acid: This compound contains two carboxylic acid groups and is used in the synthesis of cyclic imides.
Uniqueness: 5-Methyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
5-methyl-1H-imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)7-2-6-3/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHLTDXPKWELHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163142 | |
Record name | 5-Methyl-1H-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-59-6 | |
Record name | 4-Methyl-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1457-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1H-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the kinetic study on the synthesis of 5-Methyl-4-imidazolecarboxylic acid ester?
A1: A research paper [] investigated the kinetics of synthesizing 5-Methyl-4-imidazolecarboxylic acid ester through a two-step continuous process starting with Ethylacetoacetate. Understanding the reaction kinetics, especially the factors influencing the formation and stability of the intermediate α, β-dioxobutyric acid (diketone), is crucial for optimizing the yield of the final product. The study found that the concentration of oxime and HCl, along with the reaction temperature, significantly impact the reaction rate and the maximum yield of diketone []. This information is vital for developing an efficient and scalable continuous process for producing this valuable compound.
Q2: What are the potential applications of 2-(5-chloropyridine-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid?
A2: Research indicates that a novel crystalline polymorph of 2-(5-chloropyridine-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid shows promise as a potential therapeutic agent for conditions like gout and hyperuricemia [, ]. This discovery highlights the potential of this specific derivative in medicinal chemistry.
Q3: How do structural modifications of 1,2-diaryl imidazoles, specifically those with a 4-Methyl-1H-imidazole-5-carboxylic acid core, influence their activity?
A3: A study [] investigated the Structure-Activity Relationship (SAR) of various 1,2-diaryl imidazoles containing a this compound core. By modifying substituents on the aryl rings and exploring different ester and amide derivatives, researchers aimed to identify structural features that enhance the compound's activity as a modulator of specific biological targets. The study provides valuable insights into how subtle changes in the molecular structure can significantly impact the compound's interaction with its target and downstream effects.
Q4: Are there any studies on the antiviral activity of this compound derivatives?
A4: Yes, research has explored the antiviral activity of esters and amides derived from 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids, specifically against orthopoxviruses []. This highlights the potential of these compounds in developing new antiviral therapies.
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